molecular formula C19H21N3O3 B11089277 (Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1(2H)-yl)ethenyl benzoate

(Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1(2H)-yl)ethenyl benzoate

Cat. No.: B11089277
M. Wt: 339.4 g/mol
InChI Key: INHRXKVOVVAJIH-SDXDJHTJSA-N
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Description

(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridinone moiety, and the esterification with benzoic acid. Common reagents used in these reactions include piperazine, pyridine derivatives, and benzoic acid or its derivatives. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions will vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular recognition studies.

Medicine

In medicine, (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

Industry

In industry, this compound may find applications in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique chemical properties make it suitable for various industrial processes and product formulations.

Mechanism of Action

The mechanism of action of (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE include other heterocyclic compounds with piperazine, pyridinone, and benzoate moieties. Examples include:

  • 1-(4-Methylpiperazino)-2-(2-oxo-1(2H)-pyridinyl)ethanone
  • 1-(4-Methylpiperazino)-2-(2-oxo-1(2H)-pyridinyl)ethyl benzoate

Uniqueness

What sets (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE apart is its specific configuration and the presence of the ethenyl group, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

[(Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1-yl)ethenyl] benzoate

InChI

InChI=1S/C19H21N3O3/c1-20-11-13-21(14-12-20)18(15-22-10-6-5-9-17(22)23)25-19(24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3/b18-15-

InChI Key

INHRXKVOVVAJIH-SDXDJHTJSA-N

Isomeric SMILES

CN1CCN(CC1)/C(=C/N2C=CC=CC2=O)/OC(=O)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C(=CN2C=CC=CC2=O)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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